![molecular formula C18H14ClF2N3OS B2566243 (2-Clorofenil)(4-(4,6-difluorobenzo[d]tiazol-2-il)piperazin-1-il)metanona CAS No. 897481-93-5](/img/structure/B2566243.png)
(2-Clorofenil)(4-(4,6-difluorobenzo[d]tiazol-2-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C18H14ClF2N3OS. It contains a thiazole ring, which is a five-membered ring containing two hetero atoms . The compound also contains a piperazine ring and a methanone group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. The compound has a molecular weight of 393.84. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available literature.Aplicaciones Científicas De Investigación
- Los derivados de tiazol se han investigado como agentes antimicrobianos. Si bien los estudios específicos sobre este compuesto son limitados, sus características estructurales sugieren posibles propiedades antimicrobianas .
- Los tiazoles exhiben actividades antiinflamatorias y analgésicas. Aunque los estudios directos sobre este compuesto son escasos, los derivados de tiazol relacionados han demostrado estos efectos .
- Los derivados de tiazol han mostrado actividad antitumoral y citotóxica. Por ejemplo, un compuesto relacionado demostró efectos potentes contra las células de cáncer de próstata .
- Los tiazoles se han explorado como agentes antivirales. Si bien faltan datos directos sobre este compuesto, su andamiaje sugiere un potencial antiviral .
- Los tiazoles juegan un papel en las reacciones químicas. Investigar sus propiedades catalíticas y aplicaciones podría ser relevante .
Actividad Antimicrobiana
Propiedades Antiinflamatorias y Analgésicas
Efectos Antitumorales y Citotóxicos
Actividad Antiviral
Aceleradores de Reacciones Químicas
Direcciones Futuras
The future directions of research involving this compound could involve further exploration of its biological activities. Thiazole derivatives have a wide range of biological activities and are contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs . Therefore, this compound could potentially be used in the development of new drugs with various therapeutic applications.
Mecanismo De Acción
Target of Action
Compounds containing a thiazole ring, like “(2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone”, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The properties of thiazole derivatives suggest they may be influenced by factors such as ph and temperature .
Análisis Bioquímico
Biochemical Properties
(2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound inhibits COX-2 more selectively than COX-1, reducing the production of pro-inflammatory prostaglandins. Additionally, it has been shown to interact with bacterial enzymes, exhibiting antimicrobial properties .
Cellular Effects
The effects of (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound modulates gene expression by inhibiting transcription factors such as NF-κB, which plays a crucial role in the inflammatory response . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts its effects through several mechanisms. It binds to the active sites of COX-2 enzymes, inhibiting their activity and reducing the synthesis of inflammatory mediators . The compound also interacts with bacterial cell membranes, disrupting their integrity and leading to cell death . Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that it can have sustained anti-inflammatory and antimicrobial effects, although its efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and antimicrobial activities without noticeable adverse effects . At higher doses, it can cause toxicity, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
(2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity and affinity for certain cellular components .
Subcellular Localization
The subcellular localization of (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is crucial for its activity. It is primarily localized in the cytoplasm and can accumulate in the endoplasmic reticulum and mitochondria . This localization is directed by specific targeting signals and post-translational modifications that guide the compound to these compartments . Its activity and function are influenced by its localization, as it can interact with various organelle-specific proteins and enzymes .
Propiedades
IUPAC Name |
(2-chlorophenyl)-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3OS/c19-13-4-2-1-3-12(13)17(25)23-5-7-24(8-6-23)18-22-16-14(21)9-11(20)10-15(16)26-18/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSHXYPMLCNTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2566165.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2566166.png)
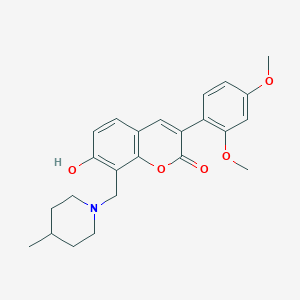
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2566168.png)
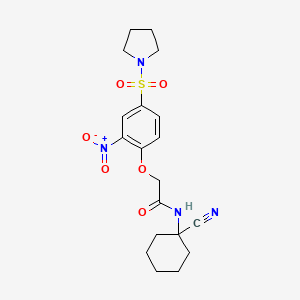
![diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2566170.png)
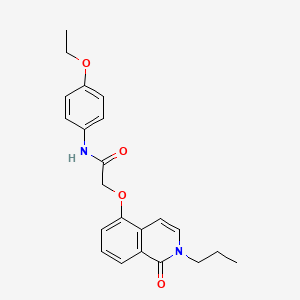
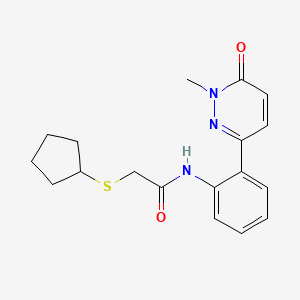
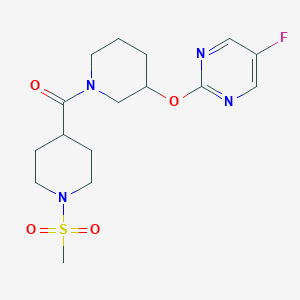
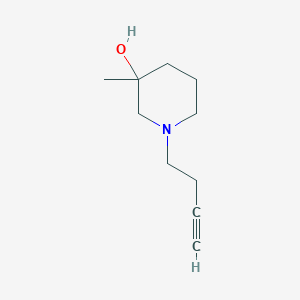
![Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2566177.png)


